molecular formula C19H23NO4 B15363604 7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one

7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one

Cat. No.: B15363604
M. Wt: 329.4 g/mol
InChI Key: AGDDESLMCZYSBZ-OYKVQYDMSA-N
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Description

8-Demethoxycephatonine is a naturally occurring isoquinoline alkaloid derived from the rhizome of Sinomenium acutum (Menispermaceae). This compound has garnered attention in scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Demethoxycephatonine can be synthesized through various organic synthesis methods, including the modification of related alkaloids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: Industrial production of 8-Demethoxycephatonine typically involves extraction from natural sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Demethoxycephatonine.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

  • Biology: Investigated for its effects on cellular processes and signaling pathways.

  • Medicine: Explored for its anti-inflammatory, analgesic, and anti-osteoclastogenic properties.

  • Industry: Potential use in the development of new pharmaceuticals and natural products.

Mechanism of Action

The mechanism by which 8-Demethoxycephatonine exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclastogenesis, suggesting its role in bone metabolism regulation.

Comparison with Similar Compounds

  • Salutaridine

  • Dauricumine

  • Cheilanthifoline

  • Dauriporphine

This comprehensive overview highlights the significance of 8-Demethoxycephatonine in scientific research and its potential applications across various fields

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19?/m0/s1

InChI Key

AGDDESLMCZYSBZ-OYKVQYDMSA-N

Isomeric SMILES

CN1CC[C@@]23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC

Canonical SMILES

CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC

Origin of Product

United States

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